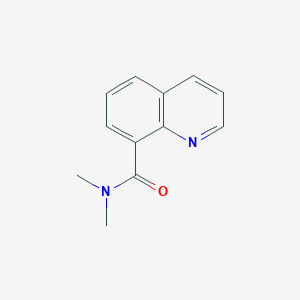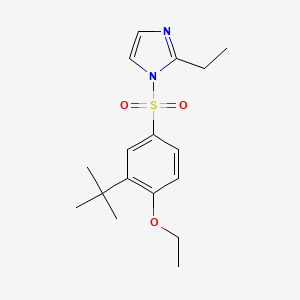![molecular formula C14H12O5S B7459875 4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid, also known as Methylsulfonylphenylacetic acid (MSPA), is a synthetic compound with potential therapeutic applications. MSPA is a sulfone-containing molecule, which has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. The purpose of
Mécanisme D'action
The exact mechanism of action of MSPA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MSPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
MSPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to possess antioxidant properties. MSPA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, MSPA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
MSPA has several advantages for lab experiments. It is a synthetic compound and can be easily obtained in high purity and yield. MSPA has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. However, there are limitations to the use of MSPA in lab experiments. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems.
Orientations Futures
There are several future directions for the study of MSPA. One potential application of MSPA is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of MSPA and its effects on different physiological systems. MSPA may also have potential applications in the field of drug discovery, as it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Further research is needed to explore the potential therapeutic applications of MSPA.
Conclusion:
In conclusion, MSPA is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems. MSPA has several advantages for lab experiments, including its synthetic nature and high purity and yield. However, further research is needed to explore the potential therapeutic applications of MSPA.
Méthodes De Synthèse
MSPA can be synthesized by reacting 4-hydroxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde with malonic acid in the presence of a base. The resulting product is then subjected to a decarboxylation reaction to obtain MSPA. This method has been reported to yield MSPA with high purity and yield.
Applications De Recherche Scientifique
MSPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLQXXCJYNOMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)


![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)

